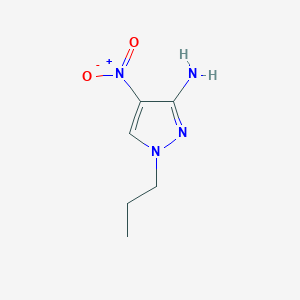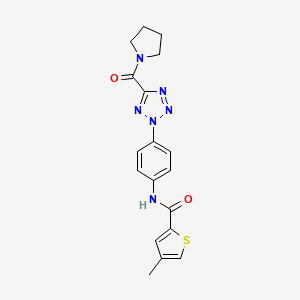
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide" appears to be a derivative of a class of compounds known for their antiallergic properties. The related compounds, as described in the provided papers, are N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and N-tetrazolylpyridinecarboxamides, which have been synthesized and evaluated for their potential as antiallergic agents using the rat passive cutaneous anaphylaxis (PCA) assay .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a tetrazolyl group into the pyridinecarboxamide structure. The papers describe the preparation of a series of these compounds, with variations in the substituents on the benzene and pyridine rings to determine their effects on antiallergic activity . The specific synthesis details for the compound are not provided, but it can be inferred that a similar synthetic strategy may be employed, involving the coupling of a tetrazolyl group with a thiophene-2-carboxamide moiety and subsequent modifications to introduce the pyrrolidine-1-carbonyl group.
Molecular Structure Analysis
The molecular structure of the compound is likely to be crucial for its biological activity. The papers suggest that the presence of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus is essential for antiallergic activity, and the phenyl group as a substituent is not necessarily required . This indicates that the tetrazole moiety plays a significant role in the activity of these compounds, and modifications to the core structure can modulate their potency and efficacy.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds likely include the formation of the tetrazole ring, amide bond formation, and the introduction of various substituents through reactions such as nucleophilic aromatic substitution or amidation. The specific reactivity of the compound "this compound" would depend on its functional groups, but the papers do not provide detailed information on the chemical reactions of this particular compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the tetrazole ring would contribute to the compound's acidity, and the overall polarity would affect its solubility and pharmacokinetic properties. The papers do not provide specific data on the physical and chemical properties of the compound , but one can infer that these properties would be key factors in its antiallergic activity and bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-methyl-N-(4-(5-(pyrrolidine-1-carboxyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide, due to its complex structure involving a thiophene ring, a tetrazole ring, and a pyrrolidine ring, plays a significant role in the synthesis of heterocyclic compounds. Research shows the synthesis of thiophenylhydrazonoacetates, indicating a wide range of applications in heterocyclic synthesis, leading to the development of various pyrazole, isoxazole, pyrimidine, and triazine derivatives, among others (Mohareb et al., 2004). Similarly, the compound's structure is crucial for synthesizing new 1,2,3,4-tetrahydropyrimidine-2-thione and related derivatives, showcasing its versatility in generating novel chemical entities (Fadda et al., 2013).
Anticonvulsant Applications
In the realm of medicinal chemistry, particularly in the development of anticonvulsant drugs, the structural motifs present in 4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide have been explored. The study of hydrogen bonding in anticonvulsant enaminones, which shares structural similarities, highlights the significance of these compounds in designing drugs with potential anticonvulsant activities (Kubicki et al., 2000).
Polymer Synthesis
The synthesis and characterization of new polyamides based on aromatic compounds similar to this compound underscore its potential in polymer science. Such research demonstrates the applicability of these compounds in creating polymers with specific properties, such as high thermal stability and unique molecular structures, further extending their use beyond pharmaceuticals into materials science (Faghihi & Mozaffari, 2008).
Coordination Chemistry
The compound's utility is also evident in coordination chemistry, where its analogs have been used to synthesize novel copper(II) and silver(I) coordination polymers. These studies reveal the compound's role in forming diverse and structurally complex coordination polymers with potential applications in catalysis, molecular recognition, and as precursors for advanced materials (Yeh et al., 2008).
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12-10-15(27-11-12)17(25)19-13-4-6-14(7-5-13)24-21-16(20-22-24)18(26)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXCRDFFWZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)
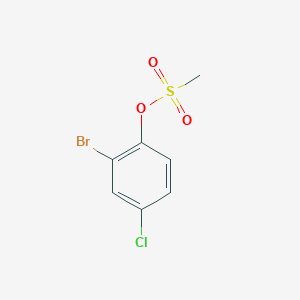
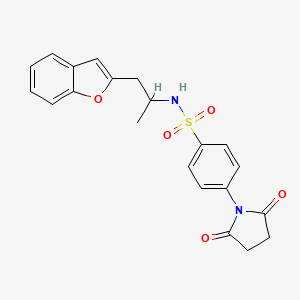
![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)
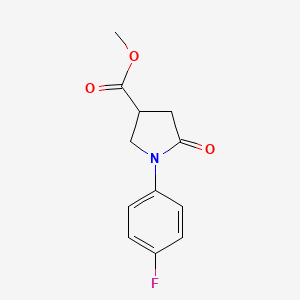
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)
